N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide
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Overview
Description
N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide is a compound that features a cyclopropane ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide typically involves the formation of the cyclopropane ring followed by the introduction of the pyrazole moiety. One common method is the cyclopropanation of an appropriate alkene using a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The pyrazole ring can be introduced through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the use of automated synthesis equipment for the pyrazole formation.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring may contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide
- N-cyclopropyl-2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxamide
Uniqueness
N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide is unique due to the specific positioning of the pyrazole ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
N-cyclopropyl-2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-10(4-5-12-14)8-6-9(8)11(15)13-7-2-3-7/h4-5,7-9H,2-3,6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFJFVVYOIUNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC2C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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